molecular formula C22H21F3N4O4 B1667222 2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-

2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-

Cat. No.: B1667222
M. Wt: 462.4 g/mol
InChI Key: PGVYYPZKXKGBLD-JKSUJKDBSA-N
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Description

BMS-566394 is a potent inhibitor of tumor necrosis factor-α (TNF-α) converting enzyme (TACE). This compound helps reduce the production of TNF-α, thereby alleviating inflammation and immune-mediated diseases. It is primarily used in the study of inflammatory and autoimmune diseases .

Mechanism of Action

Target of Action

The primary target of BMS-566394 is the TNF-α converting enzyme (TACE) . TACE, also known as ADAM17, is a membrane-bound enzyme that plays a crucial role in the regulation of various physiological and pathological processes, including inflammation, immunity, and cancer.

Mode of Action

BMS-566394 acts as a potent and highly selective inhibitor of TACE . By inhibiting TACE, BMS-566394 can effectively regulate the activities of this enzyme, thereby influencing the processes it controls.

Pharmacokinetics

Studies have shown that bms-566394 exists in two forms: anhydrate and dihydrate . The anhydrate form of BMS-566394 was found to be readily transformed into the more stable dihydrate form in aqueous suspension . The kinetic solubility and intrinsic dissolution rate of the anhydrate were approximately fourfold that of the dihydrate . These findings suggest that the bioavailability of BMS-566394 may be influenced by its physical form and the presence of water.

Action Environment

The action, efficacy, and stability of BMS-566394 can be influenced by various environmental factors. For instance, the transformation of BMS-566394 from anhydrate to dihydrate form is affected by the presence of water . Moreover, the addition of cellulose ether polymers (HPC, HPMC, MC) was found to inhibit this transformation in aqueous suspensions , suggesting that the presence of certain additives can also influence the stability of BMS-566394.

Biochemical Analysis

Biochemical Properties

BMS-566394 interacts with the TNF-α converting enzyme, a key enzyme involved in the inflammatory response. By inhibiting this enzyme, BMS-566394 reduces the production of TNF-α, a cytokine involved in systemic inflammation . The nature of these interactions involves the binding of BMS-566394 to the active site of the enzyme, preventing it from catalyzing the conversion of pro-TNF-α to its active form .

Cellular Effects

BMS-566394 has significant effects on various types of cells and cellular processes. By reducing the production of TNF-α, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, the reduction of TNF-α can lead to decreased activation of the NF-κB pathway, a key signaling pathway involved in inflammation and immune response .

Molecular Mechanism

The molecular mechanism of action of BMS-566394 involves its binding to the active site of the TNF-α converting enzyme, thereby inhibiting the enzyme’s activity . This prevents the conversion of pro-TNF-α to its active form, leading to a reduction in the levels of TNF-α. This can result in changes in gene expression related to inflammation and immune response .

Temporal Effects in Laboratory Settings

Current studies suggest that BMS-566394 has a stable effect on the inhibition of the TNF-α converting enzyme

Metabolic Pathways

BMS-566394 is involved in the metabolic pathway related to the production of TNF-α It interacts with the TNF-α converting enzyme, a key enzyme in this pathway

Transport and Distribution

It is known that BMS-566394 can effectively reach the active site of the TNF-α converting enzyme , but the specific transporters or binding proteins involved in this process are not yet identified.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-566394 involves several steps, including the preparation of intermediates and their subsequent reactions. One method involves the use of methanol and methylene chloride as solvents, with the solvent removed under vacuum at 40°C using a rotary evaporator .

Industrial Production Methods

For industrial production, BMS-566394 is typically synthesized in bulk quantities. The process involves the preparation of the anhydrate form, which is then transformed into the more stable dihydrate form in aqueous suspension. The addition of cellulose ether polymers (such as hydroxypropyl cellulose, hydroxypropyl methylcellulose, and methylcellulose) inhibits the transformation from anhydrate to dihydrate .

Chemical Reactions Analysis

Types of Reactions

BMS-566394 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of BMS-566394 include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired outcome. For example, the transformation from anhydrate to dihydrate form is monitored using differential scanning calorimetry, powder X-ray diffraction, and polarized light microscopy .

Major Products Formed

The major products formed from the reactions of BMS-566394 include its anhydrate and dihydrate forms. The anhydrate form is more soluble and has a higher intrinsic dissolution rate compared to the dihydrate form .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to BMS-566394 include:

    TAPI-1: Another TACE inhibitor used in the study of inflammatory diseases.

    Marimastat: A broad-spectrum matrix metalloproteinase inhibitor with activity against TACE.

    Doxycycline: An antibiotic with inhibitory effects on TACE.

Uniqueness of BMS-566394

BMS-566394 is unique due to its high potency and selectivity as a TACE inhibitor. It has been shown to effectively reduce the production of TNF-α, making it a valuable tool in the study of inflammatory and autoimmune diseases .

Properties

IUPAC Name

(3R,4R)-N-hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O4/c23-22(24,25)21-27-17-3-1-2-4-18(17)29(21)11-13-5-7-14(8-6-13)19(30)26-16-9-10-33-12-15(16)20(31)28-32/h1-8,15-16,32H,9-12H2,(H,26,30)(H,28,31)/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVYYPZKXKGBLD-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1NC(=O)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=C3C(F)(F)F)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@@H]1NC(=O)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=C3C(F)(F)F)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-
Reactant of Route 2
Reactant of Route 2
2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-
Reactant of Route 3
Reactant of Route 3
2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-
Reactant of Route 4
Reactant of Route 4
2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-
Reactant of Route 5
2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-
Reactant of Route 6
2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-

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